molecular formula C17H11N3O4S B11123084 (5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(furan-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11123084
M. Wt: 353.4 g/mol
InChI Key: UPOGAPKVAMBFMP-RIYZIHGNSA-N
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Description

The compound (5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsThe final step involves the formation of the triazolo[3,2-b][1,3]thiazol-6-one core under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of high-throughput reactors and optimized reaction conditions to maximize yield and purity. The preparation method of the present invention is simple and easy to implement and suitable for industrial large-scale production .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of advanced materials .

Mechanism of Action

The mechanism by which (5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(FURAN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H11N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

(5E)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H11N3O4S/c21-16-14(8-10-4-3-7-22-10)25-17-18-15(19-20(16)17)13-9-23-11-5-1-2-6-12(11)24-13/h1-8,13H,9H2/b14-8+

InChI Key

UPOGAPKVAMBFMP-RIYZIHGNSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C\C5=CC=CO5)/SC4=N3

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC=CO5)SC4=N3

Origin of Product

United States

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